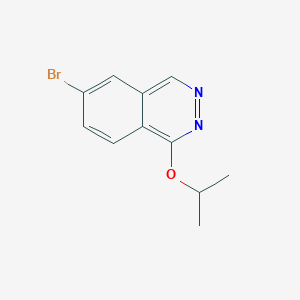

6-Bromo-1-propan-2-yloxyphthalazine

Description

6-Bromo-1-propan-2-yloxyphthalazine is a chemical compound with the molecular formula C11H11BrN2O It is a derivative of phthalazine, a bicyclic aromatic compound, and contains a bromine atom and a propan-2-yloxy group attached to the phthalazine ring

Properties

Molecular Formula |

C11H11BrN2O |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

6-bromo-1-propan-2-yloxyphthalazine |

InChI |

InChI=1S/C11H11BrN2O/c1-7(2)15-11-10-4-3-9(12)5-8(10)6-13-14-11/h3-7H,1-2H3 |

InChI Key |

XYNQPKLNSNJHME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C2C=CC(=CC2=CN=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Bromophthalazine Core

A patented method (CN111925331A) describes a four-step synthesis starting from 4-bromo-1,2-xylene :

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Free radical bromination of 4-bromo-1,2-xylene to produce compound III | N-Bromosuccinimide (NBS), AIBN, carbon tetrachloride, reflux 3 h | Isolation by filtration and solvent removal |

| 2 | Reaction of compound III with tert-butyl carbazate under basic conditions to form compound IV | 50% NaOH aqueous solution, phase transfer catalyst (TEAB) | Efficient conversion |

| 3 | Treatment of compound IV with ethyl acetate/HCl to generate compound V | EA/HCl | Purification step |

| 4 | Oxidation of compound V with triethylamine and DDQ to yield 6-bromophthalazine (compound I) | Triethylamine, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Final cyclization and oxidation |

This route emphasizes controlled radical bromination and subsequent functional group manipulations to assemble the phthalazine nucleus with bromine at the 6-position.

Installation of the Propan-2-yloxy Substituent

The propan-2-yloxy group can be introduced via nucleophilic substitution or Grignard-type reactions on suitably activated intermediates:

A Grignard reaction involving methylmagnesium iodide and methyl 6-bromopyridine-2-carboxylate in diethyl ether under nitrogen atmosphere produces 2-(6-bromo-2-pyridinyl)-2-propanol, a key intermediate related to the propan-2-yloxy motif.

The reaction conditions involve:

- Use of 3 M methylmagnesium iodide in diethyl ether

- Addition to 8.72 g methyl 6-bromopyridine-2-carboxylate solution

- Quenching with water and 2 N hydrochloric acid

- Extraction with ethyl acetate and drying over magnesium sulfate

- Evaporation under reduced pressure yields the crude alcohol intermediate

The crude product exhibits characteristic ^1H NMR signals (e.g., 1.55 ppm for methyl groups) and mass spectral peaks at m/z 216 and 218 corresponding to brominated species.

Coupling and Cyclization to Form 6-Bromo-1-propan-2-yloxyphthalazine

Palladium-catalyzed coupling reactions (e.g., Pd(OAc)2 with triphenylphosphine) in propan-1-ol/water mixtures at 80 °C facilitate the formation of the phthalazine ring substituted with the propan-2-yloxy group.

Reaction mixtures typically include sodium carbonate as base and proceed rapidly (e.g., 15 minutes) to afford the desired product as a white solid after workup and chromatography.

Experimental Data Summary

| Compound/Step | Reagents/Conditions | Yield (%) | Characterization |

|---|---|---|---|

| 2-(6-Bromo-2-pyridinyl)-2-propanol | Methylmagnesium iodide, diethyl ether, HCl quench | 94.3-98 | ^1H NMR (400 MHz, CDCl3): 7.56, 7.38, 1.55 ppm; ESI-MS m/z 216, 218 |

| 6-Bromophthalazine (core) | Radical bromination, TEAB, NaOH, EA/HCl, DDQ, Et3N | Not specified | Purified by filtration and chromatography |

| Final coupling to this compound | Pd(OAc)2, PPh3, Na2CO3, propan-1-ol/H2O, 80 °C | Not specified | White solid, ^1H NMR signals consistent with substitution |

Analytical Characterization

NMR Spectroscopy: Key diagnostic signals include aromatic protons in the 7.3–8.5 ppm range and methyl protons around 1.5 ppm for the propan-2-yloxy group.

Mass Spectrometry: Molecular ion peaks at m/z values corresponding to bromine isotopes (e.g., 216 and 218) confirm bromination.

Chromatography: Flash column chromatography using solvent gradients (e.g., dichloromethane/hexanes) is employed for purification.

Research Findings and Considerations

The radical bromination step is critical for selective bromine introduction at the 6-position of the phthalazine precursor.

The use of phase transfer catalysts and strong bases facilitates efficient carbazate coupling and subsequent transformations.

Grignard reagents enable installation of the propan-2-yloxy substituent with high yields and reproducibility under inert atmosphere.

Palladium-catalyzed coupling reactions provide a mild and effective method to finalize the phthalazine substitution pattern.

Reaction conditions such as temperature, solvent choice, and atmosphere (nitrogen or inert) are essential for optimizing yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-propan-2-yloxyphthalazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazine derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

6-Bromo-1-propan-2-yloxyphthalazine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1-propan-2-yloxyphthalazine involves its interaction with specific molecular targets and pathways. The bromine atom and propan-2-yloxy group contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: Another brominated aromatic compound with similar reactivity.

1-Bromo-2-(propan-2-yloxy)benzene: A simpler analog with a similar functional group arrangement.

Uniqueness

6-Bromo-1-propan-2-yloxyphthalazine is unique due to its specific substitution pattern on the phthalazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific characteristics can be leveraged for desired outcomes.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of 6-Bromo-1-propan-2-yloxyphthalazine?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) for purity assessment, as these methods are validated for brominated aromatic compounds . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with PubChem entries for analogous brominated phthalazine derivatives (e.g., InChI keys and IUPAC naming conventions) to validate assignments .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow protocols for brominated aromatic compounds: use fume hoods, nitrile gloves, and chemical-resistant lab coats. Store at 0–6°C in airtight containers to prevent degradation, as recommended for structurally similar organobromides . In case of exposure, implement first-aid measures outlined in safety data sheets (SDS), including immediate rinsing for inhalation or skin contact .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Test polar aprotic solvents (e.g., dimethyl sulfoxide or ethyl acetate) due to the compound’s aromatic bromine and ether functional groups. Compare solubility data with analogs like 6-Bromo-2-fluoro-3-iodophenylboronic acid, which shows stability in ethyl acetate at low temperatures . Gradient crystallization trials (e.g., from ethanol/water mixtures) may improve yield .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound to minimize byproducts?

- Methodological Answer : Use kinetic control strategies:

- Temperature : Maintain 60–80°C to avoid thermal decomposition observed in brominated benzoxadiazoles .

- Catalyst : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, as validated for bromofluoro-benzene derivatives .

- Stoichiometry : Limit excess isopropanol to reduce etherification side reactions, analogous to protocols for 2-bromo-6-chlorophenylboronic acid synthesis .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Experimental Design : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate structure-activity relationships. For example, discrepancies in cytotoxicity may arise from dimethyl sulfoxide (DMSO) concentration variations, as noted in fluorobenzaldehyde-based drug precursors .

- Data Normalization : Use internal standards (e.g., 6-Bromo-3-fluoro-2-methoxybenzaldehyde) to calibrate bioassay results .

Q. How does steric hindrance from the isopropoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform computational modeling (DFT) to assess steric effects on transition states, referencing studies on substituted bromophenylboronic acids . Experimentally, compare reaction rates with non-hindered analogs (e.g., 6-Bromo-2H-[1,4]benzoxazin-3(4H)-one) under identical Suzuki-Miyaura conditions .

Methodological Framework for Data Interpretation

Q. What statistical models are suitable for analyzing thermodynamic stability data of this compound in solution?

- Methodological Answer : Apply nonrandom two-liquid (NRTL) models to correlate activity coefficients, as demonstrated for brominated liquid mixtures . Use parameter α12 to account for deviations from ideal behavior in polar solvents .

Q. How can impedance-based techniques (e.g., electrochemical impedance spectroscopy) monitor degradation pathways of this compound?

- Methodological Answer : Adapt protocols from impedance cardiography standardization :

- Electrode Setup : Use platinum electrodes in a three-electrode cell.

- Frequency Range : 0.1–10 kHz to capture degradation-induced impedance changes.

- Data Validation : Cross-reference with LC-MS degradation profiles .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.